Cas no 930396-20-6 (7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol)
7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[4,3-a]quinoline-1(2H)-thione, 7-methoxy-5-methyl-
- 7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol
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- MDL: MFCD09702305
- Inchi: 1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-4-3-8(16-2)6-9(7)10/h3-6H,1-2H3,(H,14,17)
- InChI Key: DJYZDCQILMYJJT-UHFFFAOYSA-N
- SMILES: N12C(=S)NN=C1C=C(C)C1=C2C=CC(OC)=C1
7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87394-0.05g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 0.05g |
$612.0 | 2023-09-01 | ||
| Enamine | EN300-87394-0.1g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 0.1g |
$640.0 | 2023-09-01 | ||
| Enamine | EN300-87394-0.25g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 0.25g |
$670.0 | 2023-09-01 | ||
| Enamine | EN300-87394-0.5g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 0.5g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-87394-1.0g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-87394-2.5g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 2.5g |
$1428.0 | 2023-09-01 | ||
| Enamine | EN300-87394-5.0g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-87394-10.0g |
7-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Ambeed | A1138027-1g |
7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 95% | 1g |
$398.0 | 2025-04-15 | |
| Ambeed | A1138027-5g |
7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol |
930396-20-6 | 95% | 5g |
$1156.0 | 2025-04-15 |
7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol Suppliers
7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 7-methoxy-5-methyl-1,2,4triazolo4,3-aquinoline-1-thiol
7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol (CAS No. 930396-20-6): An Overview of Its Structure, Properties, and Applications
7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol (CAS No. 930396-20-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyridines, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
The molecular structure of 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol is characterized by a fused heterocyclic system consisting of a triazole ring and a quinoline ring. The presence of the thiol group (-SH) and the methoxy and methyl substituents on the quinoline ring contribute to its chemical reactivity and biological activity. The thiol group is particularly noteworthy as it can participate in various chemical reactions, such as thiol-disulfide exchange and metal coordination, which are crucial for its biological functions.
Recent studies have highlighted the potential of 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication through the disruption of viral protein synthesis.
In addition to its antiviral properties, 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol has also shown promise as an anticancer agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to target specific cellular pathways involved in cancer cell survival and proliferation.
The chemical synthesis of 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol has been extensively studied to optimize its yield and purity. A common synthetic route involves the condensation of 7-methoxyquinoline with a suitable triazole precursor followed by thiolation. This multi-step process requires careful control of reaction conditions to ensure high yields and minimize side reactions.
The physicochemical properties of 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol are also important for its pharmaceutical development. It is a solid at room temperature with a melting point ranging from 180°C to 185°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties influence its formulation and delivery methods in drug development.
In terms of safety and toxicity profiles, preliminary studies suggest that 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol exhibits low toxicity at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety profile before it can be considered for clinical trials.
The potential applications of 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol extend beyond antiviral and anticancer therapies. Recent research has explored its use as a metal chelator due to the presence of the thiol group. Metal chelation is important in various biomedical applications, such as the treatment of metal poisoning and the development of contrast agents for medical imaging.
In conclusion, 7-methoxy-5-methyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol (CAS No. 930396-20-6) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development in various therapeutic areas. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, this compound may play a significant role in advancing medical treatments for viral infections and cancer.
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